molecular formula C7H5NO3 B125368 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid CAS No. 143228-42-6

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

Cat. No.: B125368
CAS No.: 143228-42-6
M. Wt: 151.12 g/mol
InChI Key: KXVMTWOQHOHKPO-UHFFFAOYSA-N
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Description

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a chemical compound with the molecular formula C₇H₅NO₃. It is characterized by the presence of an imino group (–NH) and a carboxylic acid group (–COOH) attached to a cyclohexa-1,4-diene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexa-1,4-diene and appropriate reagents for introducing the imino and carboxylic acid groups.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its potential therapeutic applications, such as drug development for specific diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group may also participate in binding interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific arrangement of functional groups and the resulting chemical properties.

Properties

IUPAC Name

3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVMTWOQHOHKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC1=N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577574
Record name 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143228-42-6
Record name 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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